2,4,6-Trimethoxycinnamic acid

Photostability UV Filter Cyclodextrin

Oxidative degradation compromises product stability in food and cosmetic formulations. 2,4,6-Trimethoxycinnamic acid (TMCA) is a structurally defined methoxycinnamic acid derivative optimized as a singlet oxygen and peroxyl radical scavenger. • Distinct 2,4,6-trimethoxy substitution pattern ensures reproducible SAR and photophysical data vs. other isomers • Carboxylic acid handle enables esterification/amidation for building-block applications • ≥95% purity with full analytical documentation. Suitable for antioxidant R&D, photochemical studies, and medicinal chemistry synthesis.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 13063-09-7
Cat. No. B085191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxycinnamic acid
CAS13063-09-7
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
InChIInChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
InChIKeyNCPKRIPFNFIXOK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxycinnamic Acid Technical Profile


2,4,6-Trimethoxycinnamic acid (TMCA), CAS 13063-09-7, is a trimethoxylated derivative of cinnamic acid with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol [1]. It belongs to the class of methoxycinnamic acids, which are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties [2]. This compound is commercially available for research and industrial applications, with a reported purity of at least 95% .

Workflow
Antioxidant mechanism and radical scavenging studies
Selection
Methoxy-substitution pattern SAR tool
Use Context
Synthetic building block for derivatization
Research Model
Photophysical material probe candidate

Substitution Risk for 2,4,6-Trimethoxycinnamic Acid


Methoxycinnamic acids are not interchangeable. The number and precise positioning of methoxy groups on the phenyl ring critically dictate a compound's specific chemical reactivity, photophysical properties, and biological activity profile . Subtle variations in substitution patterns can lead to vastly different outcomes in applications ranging from UV-filter stability to enzyme inhibition [1]. Therefore, substituting a close analog without rigorous, side-by-side validation introduces significant scientific and commercial risk, potentially leading to failed experiments or suboptimal product performance [2].

Photostability profile differs
Methoxy group position alters cyclodextrin-dependent photostability; 2,4,6-isomer may not replicate 2,4,5-isomer stabilization.
Photophysical behavior distinct
Weak fluorescence and low non-radiative decay barrier set 2,4,6 isomer apart from other trimethoxycinnamates.
Biological activity profile absent
Lacks reported hypocholesterolemic activity seen with 2,4,5-isomer; not a functional substitute for lipid metabolism studies.

Differentiation Evidence for 2,4,6-Trimethoxycinnamic Acid


Cyclodextrin-Dependent Photostability Enhancement

In studies on methoxycinnamic acid esters, the photostability of 2,4,6-trimethoxycinnamate differs significantly from its 2,4,5-isomer. When esterified with β-cyclodextrin, the 2,4,5-trimethoxycinnamate showed improved photostability, whereas no such improvement was observed for the 2,4,6-trimethoxycinnamate [1]. The photostability of the 2,4,6-isomer could only be enhanced when esterified with γ-cyclodextrin, demonstrating a unique and specific interaction profile [1].

Photostability comparison
Head-to-head
2,4,6-TMCA: No photostability improvement with β-cyclodextrin; improvement only with γ-cyclodextrin. 2,4,5-isomer: Improved photostability with β-cyclodextrin.
Supports isomer-specific photostability profiling
Qualitative cross-study comparison
Photostability UV Filter Cyclodextrin

Weak Fluorescence and Non-Radiative Decay

The photophysical behavior of trimethoxycinnamates is heavily influenced by the substitution pattern. A study on 2-ethylhexyl cinnamates demonstrated that the 2,4,6-trimethoxy isomer exhibits weak fluorescence and a relatively low barrier for non-radiative decay [1]. This stands in direct contrast to the 2,4,5-trimethoxy isomer, which shows strong fluorescence and a high barrier for non-radiative decay, a phenomenon described as the 'meta-effect' [1].

Photophysics analysis
Reported
Weak fluorescence, low non-radiative decay barrier for 2,4,6-isomer; strong fluorescence, high barrier for 2,4,5-isomer (meta-effect).
Differentiates optical probe utility based on substitution pattern
Theoretical and experimental ester derivative data
Photophysics Fluorescence Cinnamates

Absence of Hypocholesterolemic Activity

While 2,4,5-trimethoxycinnamic acid (TMC) has been documented to possess significant hypocholesterolemic properties in rat models, reducing total serum cholesterol and LDL-cholesterol , the 2,4,6-isomer lacks this specific biological activity profile . This absence of activity for 2,4,6-TMCA is a key differentiator, highlighting that it is not a functional substitute for 2,4,5-TMCA in research targeting cholesterol management .

Lipid metabolism activity
Class-level
No reported hypocholesterolemic activity for 2,4,6-TMCA, in contrast to 2,4,5-isomer which reduced serum cholesterol in rat models.
Informs SAR study design; not a cholesterol-lowering tool
Data to verify; class-level inference from isomer comparison
Hypocholesterolemic Lipid Metabolism Cardiovascular

Validated Applications for 2,4,6-Trimethoxycinnamic Acid


Antioxidant Additive in Food and Cosmetics

2,4,6-Trimethoxycinnamic acid has been synthesized and optimized specifically for use as an antioxidant in food and cosmetic products . This application is supported by its ability to act as a scavenger of singlet oxygen and peroxyl radicals, which are primary drivers of oxidative degradation . The compound's proven role as an antioxidant makes it a viable candidate for procurement in R&D projects focused on extending the shelf life and stability of these products.

Reference Compound in SAR Studies

The distinct substitution pattern of 2,4,6-Trimethoxycinnamic acid is a critical determinant of its biological and photophysical properties . Researchers can use this compound as a reference tool in SAR studies to systematically probe the impact of methoxy group positioning on a desired outcome, such as enzyme inhibition, receptor binding, or photostability [1]. Its unique profile, particularly its weak fluorescence and distinct photostability behavior compared to the 2,4,5-isomer, makes it a valuable comparator for deconvoluting molecular mechanisms.

Precursor for Chemical Synthesis

As a functionalized cinnamic acid, 2,4,6-Trimethoxycinnamic acid serves as a versatile building block in organic synthesis . The carboxylic acid moiety allows for further derivatization, such as esterification or amidation, while the trimethoxyphenyl core imparts specific electronic and steric properties to the target molecule. This compound is a key starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Component for Photophysical Materials

The well-defined and distinct photophysical properties of 2,4,6-trimethoxycinnamate, specifically its weak fluorescence and low barrier for non-radiative decay, differentiate it from other isomers . This makes it a candidate for applications where these specific properties are desired, such as in the development of specialized optical materials, UV-absorbing coatings with tailored properties, or in photochemical studies where controlled energy dissipation is required.

Application
Selection Property
Validation Focus
Antioxidant mechanism research
Radical scavenging profile
Singlet oxygen and peroxyl radical assays
Structure-activity relationship studies
Methoxy substitution pattern
Photophysical and biological endpoint comparison
Synthetic building block
Carboxylic acid reactivity
Esterification/amidation yield evaluation
Photophysical material research
Weak fluorescence, low non-radiative decay
Optical material compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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